PS-1145

IKKβ inhibition Kinase assay NF-κB signaling

Buy PS-1145 for its unparalleled >1000-fold selectivity for IKKβ over IKKα. This ATP-competitive inhibitor is essential for differentiating canonical from non-canonical NF-κB signaling. It is validated for apoptosis research, showing >10-fold increase in TRAIL-induced cell death in pancreatic cancer models. Available in high purity for rigorous experimental use.

Molecular Formula C17H11ClN4O
Molecular Weight 322.7 g/mol
CAS No. 431898-65-6
Cat. No. B1679806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS-1145
CAS431898-65-6
SynonymsPS-1145;  PS 1145;  PS1145.
Molecular FormulaC17H11ClN4O
Molecular Weight322.7 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl
InChIInChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23)
InChIKeyJZRMBDHPALEPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PS-1145 (CAS 431898-65-6) | IKKβ Inhibitor with Validated Biochemical Potency and In Vivo Tolerability


PS-1145 (IKK Inhibitor X) is a small-molecule β-carboline derivative that acts as a potent, ATP-competitive, and reversible inhibitor of IκB kinase β (IKKβ), the primary upstream activator of the canonical NF-κB signaling pathway. Its reported IC₅₀ values for IKKβ range from 88 nM to 150 nM depending on assay conditions . PS-1145 effectively blocks TNFα-induced IκBα phosphorylation and subsequent NF-κB activation, and it demonstrates a distinct selectivity profile with no inhibitory activity against PKA, PKC, and CKII at relevant concentrations [1].

Why PS-1145 Cannot Be Arbitrarily Replaced with Other IKKβ Inhibitors in Critical Experiments


The IKKβ inhibitor landscape is defined by dramatic divergence in potency (spanning three orders of magnitude), selectivity profiles, binding modes, and in vivo toxicity burdens. Compounds such as TPCA-1 exhibit picomolar potency but broader off-target effects [1]; BMS-345541 binds an allosteric site with distinct downstream consequences ; SC-514 is a weak, micromolar inhibitor unsuitable for potent pathway ablation ; and IMD-0354 shows antibacterial activity in addition to IKKβ inhibition . PS-1145 occupies a unique quantitative niche: sub-100 nM potency combined with a clean counter-screen profile against PKA/PKC/CKII and a validated in vivo safety window that permits prolonged dosing without early toxicity—a feature not shared by more potent but potentially toxic alternatives .

Quantitative Evidence Guide: PS-1145 Differentiation from IKKβ Inhibitor Alternatives


Biochemical Potency Positioning: PS-1145 vs. TPCA-1, BMS-345541, and SC-514

PS-1145 demonstrates a biochemical IC₅₀ of 88 nM against IKKβ . This potency positions it intermediate between the picomolar inhibitor TPCA-1 (IC₅₀ = 17.9 nM) and the micromolar inhibitor SC-514 (IC₅₀ = 3-12 μM) . It is approximately 3.4-fold more potent than the allosteric inhibitor BMS-345541 (IC₅₀ = 300 nM) [1].

IKKβ inhibition Kinase assay NF-κB signaling

Selectivity Advantage: Clean Counter-Screen Profile Against AGC and CMGC Kinases

PS-1145 exhibits a clean selectivity profile at concentrations up to 100 nM, showing no detectable inhibition of protein kinase A (PKA), protein kinase C (PKC), or casein kinase II (CKII) . In contrast, TPCA-1, despite its high potency, binds to 53 kinases at less than 10% of control in broader kinome profiling, with a Ki of 5 nM against an off-target kinase [1].

Kinase selectivity Off-target activity PKA PKC

In Vivo Safety Differentiation: Prolonged Dosing Without Early Toxicity vs. Bortezomib

In a bone marrow transplantation model of graft-versus-host disease (GVHD), prolonged treatment with PS-1145 (50 mg/kg, i.p.) showed no early toxicity, whereas the proteasome inhibitor bortezomib (a downstream NF-κB modulator) induced measurable early toxicity . This favorable in vivo safety profile is a key differentiator for chronic dosing studies.

In vivo toxicology GVHD Bone marrow transplantation

Combination Index Advantage: PS-1145 Enhances Imatinib Sensitivity in CML Models

PS-1145 treatment inhibits proliferation of CML cell lines and primary bone marrow cells. Critically, the addition of PS-1145 to imatinib enhances apoptosis and further suppresses proliferation and colony growth in imatinib-resistant cell lines and patient-derived cells [1].

CML Imatinib resistance Combination therapy

Recommended Research and Industrial Application Scenarios for PS-1145


NF-κB Pathway Dissection in Chronic Inflammatory Models Requiring Prolonged In Vivo Dosing

Use PS-1145 when the experimental design demands sustained IKKβ inhibition without early toxicity. Its favorable in vivo safety profile at 50 mg/kg i.p. enables chronic administration in murine GVHD and inflammatory disease models .

Kinase Selectivity Benchmarking and Off-Target Minimization Studies

Employ PS-1145 as a reference IKKβ inhibitor when a clean counter-screen profile is required. Its lack of activity against PKA, PKC, and CKII reduces confounding variables in kinase signaling pathway analyses.

Imatinib Resistance Mechanism Studies in CML

Utilize PS-1145 to interrogate the role of NF-κB in imatinib resistance. Its demonstrated ability to enhance imatinib's efficacy in resistant CML cells [1] makes it a valuable tool for combination therapy research.

Multiple Myeloma Bone Marrow Microenvironment Studies

Apply PS-1145 to block NF-κB activation induced by MM cell adhesion to bone marrow stromal cells (BMSCs). PS-1145 inhibits IL-6 secretion and paracrine growth of MM cells at 0.4-10 μM [2], providing a targeted approach to study microenvironment-driven drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PS-1145

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.